6-nitro-3H-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are recognized for their diverse biological activities and are considered significant scaffolds in medicinal chemistry. The compound features a nitro group at the 6-position and a carbonyl group at the 2-position of the quinoxaline ring, contributing to its chemical reactivity and potential pharmacological properties.
The compound can be synthesized through various methods, often involving reactions of o-phenylenediamine with different reagents. Its derivatives have been studied for their biological activities, including anticancer, antibacterial, and anti-inflammatory effects. Research has shown that quinoxaline derivatives can act as inhibitors of important enzymes such as cyclooxygenase-2 and lactate dehydrogenase A, highlighting their therapeutic potential against diseases like colorectal cancer .
6-nitro-3H-quinoxalin-2-one is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within a cyclic structure. It is also categorized under nitro compounds and quinoxaline derivatives, which are known for their wide range of applications in pharmaceuticals and agrochemicals.
The synthesis of 6-nitro-3H-quinoxalin-2-one typically involves the cyclocondensation of o-phenylenediamine with suitable reagents. Here are some common methods:
The molecular structure of 6-nitro-3H-quinoxalin-2-one can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure:
6-nitro-3H-quinoxalin-2-one is involved in various chemical reactions due to its electrophilic nature:
The mechanisms often involve radical pathways or electrophilic aromatic substitution processes, depending on the reaction conditions and substrates used.
The mechanism of action for compounds related to 6-nitro-3H-quinoxalin-2-one primarily involves their interaction with biological targets:
In vitro studies have demonstrated that these compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.
Relevant data from studies indicate that variations in substituents on the quinoxaline ring can significantly alter these properties .
6-nitro-3H-quinoxalin-2-one has several scientific applications:
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. These nitrogen-containing heterocycles consist of a benzene ring fused to a pyrazine ring, creating a versatile template for chemical modification. The significance of quinoxaline derivatives emerged prominently in the late 20th century when researchers discovered their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system effects [4] [6]. The structural similarity of quinoxaline cores to naturally occurring alkaloids and essential cofactors has facilitated their integration into drug discovery programs targeting various disease pathways [5]. Historically, the quinoxalin-2-one subclass gained particular attention when researchers identified the critical role of the lactam moiety in enhancing hydrogen-bonding capabilities and improving physicochemical properties. The introduction of electron-withdrawing nitro groups at strategic positions significantly expanded the therapeutic potential of these compounds, especially when positioned at C6, which profoundly influences electronic distribution and molecular recognition properties [3] [8].
6-Nitro-3H-quinoxalin-2-one belongs to the oxidized quinoxaline family, specifically classified as a bicyclic lactam derivative. The systematic IUPAC name designates the parent quinoxalin-2-one structure with a nitro substituent at position 6. This compound exhibits tautomerism between the lactam (3H-quinoxalin-2-one) and lactim (quinoxalin-2-ol) forms, with the lactam tautomer predominating under physiological conditions due to its greater thermodynamic stability [2] [7]. The molecular formula is C₈H₅N₃O₃, with a molecular weight of 179.15 g/mol. The bicyclic system features a benzene ring fused to a pyrazinone ring, with the carbonyl at position 2 and the electron-withdrawing nitro group at position 6 creating a distinctive electronic profile. This substitution pattern significantly influences the compound's dipole moment (calculated at 5.2 Debye) and overall charge distribution, enhancing its ability to participate in charge-transfer interactions with biological targets [1] [3]. The presence of the nitro group ortho to the annular nitrogen creates a unique electronic environment that enhances electrophilic character at C7 and C8 positions while increasing hydrogen-bond acceptor capacity at the carbonyl oxygen [2].
This review comprehensively examines the chemical properties, synthetic methodologies, and therapeutic mechanisms of 6-nitro-3H-quinoxalin-2-one, with particular emphasis on its emerging pharmacological applications. Current research demonstrates significant potential in oncology, neurology, and infectious disease treatment, specifically through inhibition of dysregulated enzymes and receptors including AMPA glutamate receptors, IKKβ, and LDHA [3] [4] [6]. Despite promising preclinical data, significant research gaps persist regarding structure-property relationships influencing bioavailability and metabolic stability. Limited data exists on the impact of C3 substitutions on blood-brain barrier penetration, despite the scaffold's inherent lipophilicity (calculated logP 1.2) [4]. Additionally, comprehensive structure-activity relationship (SAR) studies focusing on modifications at positions 3, 7, and 8 while maintaining the critical 6-nitro group remain underdeveloped. This review identifies the urgent need for advanced structural characterization of target complexes and systematic optimization of physicochemical properties to address the poor aqueous solubility (<0.1 mg/mL) that currently limits in vivo applications [3] [8].
Compound Name | Core Structure | Primary Therapeutic Area | Key Reference |
---|---|---|---|
6-Nitro-3H-quinoxalin-2-one | Quinoxalin-2-one | Oncology/Neurology | [3] |
Quinazolin-4(3H)-one | Quinazolin-4-one | Anticancer | [2] |
6-Nitro-7-sulphamoylbenzo[f]quinoxaline-2,3-dione | Benzoquinoxaline-dione | Neurology | [3] |
5-Aryl-3H-pyrrolo[1,2,3-de]quinoxalines | Pyrroloquinoxaline | Anticancer | [8] |
2-Methyl-3H-quinazolin-4-one | Quinazolin-4-one | Antimicrobial | [6] |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8